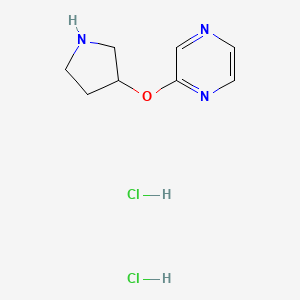

2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride

Description

2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride is a pyrazine derivative featuring a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) linked via an ether oxygen at the 3-position to the pyrazine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Pyrazine-based compounds are often explored for their ability to engage in hydrogen bonding and π-π interactions with biological targets, which is critical for drug design.

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJCAJOOBXNSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Halopyrazine Intermediate

- Starting from commercially available pyrazine derivatives, the 2-position hydroxyl group can be converted into a better leaving group such as 2-chloropyrazine by reaction with reagents like phosphorus oxychloride (POCl₃).

- This step facilitates subsequent nucleophilic substitution by pyrrolidin-3-ol or its derivatives.

Introduction of Pyrrolidin-3-yloxy Group

Two main methods are employed:

- Nucleophilic Aromatic Substitution (SNAr): The 2-chloropyrazine intermediate is reacted with pyrrolidin-3-ol or its sodium salt under controlled conditions to substitute the chlorine with the pyrrolidin-3-yloxy group.

- Mitsunobu Reaction: A Mitsunobu coupling between 2-hydroxypyrazine derivatives and pyrrolidin-3-ol protected with a suitable group (e.g., BOC) can be used to form the ether linkage, followed by deprotection.

These methods have been demonstrated in related pyrazine ether syntheses, yielding high regioselectivity and good yields.

Formation of Dihydrochloride Salt

- The free base 2-(pyrrolidin-3-yloxy)pyrazine is converted into its dihydrochloride salt by treatment with anhydrous hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- This salt formation improves the compound’s stability, solubility, and handling properties.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroxyl to chloride conversion | POCl₃, reflux, inert atmosphere | 2-chloropyrazine intermediate |

| 2 | Nucleophilic substitution or Mitsunobu reaction | Pyrrolidin-3-ol (or sodium salt), base, solvent (DMF, THF), or Mitsunobu reagents (DEAD, PPh₃) | 2-(Pyrrolidin-3-yloxy)pyrazine free base |

| 3 | Salt formation | HCl gas or HCl solution in ethanol | 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride salt |

Research Findings and Optimization Parameters

- Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitution steps to enhance nucleophile reactivity.

- Temperature control: Moderate heating (50–80°C) is optimal for substitution reactions to balance reaction rate and selectivity.

- Protecting groups: When using Mitsunobu reactions, protecting groups like BOC on the pyrrolidine nitrogen improve selectivity and prevent side reactions.

- Purification: The final dihydrochloride salt is typically purified by recrystallization from ethanol or ethyl acetate to achieve high purity.

Data Table Summarizing Preparation Conditions

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-hydroxypyrazine or 2-chloropyrazine | Commercially available or synthesized |

| Reagents for chlorination | POCl₃ | Requires dry, inert atmosphere |

| Nucleophile | Pyrrolidin-3-ol or sodium salt | Sodium hydride or sodium metal used to generate alkoxide |

| Solvent | DMF, THF, or toluene | Polar aprotic solvents preferred |

| Reaction temperature | 50–80°C | Avoid decomposition |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

| Salt formation | HCl gas or 1M HCl in ethanol | Stoichiometric amounts |

| Purification | Recrystallization | Enhances purity and stability |

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Antimicrobial Potential

Research indicates that 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve interference with bacterial enzyme systems or membrane integrity .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. Its ability to modulate enzyme activities and receptor functions makes it a candidate for further studies in cancer therapeutics. The interaction with specific molecular targets could lead to the development of novel anticancer agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride:

- Antimicrobial Activity : In vitro studies demonstrated that derivatives showed varying degrees of antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus using disk diffusion methods .

- Antioxidant Properties : Some studies have assessed the antioxidant capacities of related compounds, indicating that modifications in structure can enhance or diminish these properties .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Based Analogues

- 2-(Piperidin-4-yloxy)pyrazine hydrochloride (CAS 950649-21-5): This compound replaces pyrrolidine with piperidine (a six-membered nitrogen-containing ring). Piperidine derivatives are frequently used in kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites .

- 1-[(6-Chloropyridin-3-yl)methyl]piperazine dihydrochloride (CAS 1135439-04-1): The piperazine moiety (two nitrogen atoms in a six-membered ring) increases polarity and hydrogen-bonding capacity. Such compounds are often employed as antihistamines or anxiolytics, as seen in hydroxyzine derivatives .

Fused-Ring Systems

- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride (CAS 165894-10-0): The fused imidazole-pyrazine system enhances planar rigidity and aromaticity, which can improve binding to ATP pockets in kinases. This structural motif is common in anticancer agents .

- Thieno[3,4-b]pyrazine derivatives: Synthesized from 3,4-diaminothiophene dihydrochloride, these compounds exhibit thermoelectric properties and are used in organic electronics. Their extended conjugation differs from the simpler pyrrolidine-pyrazine structure .

Pharmacological Activity Comparison

Physicochemical Properties

Structure-Activity Relationships (SAR)

- Position of substitution : In imidazo[1,2-a]pyrazines, substituents at position 2 (e.g., pyridin-4-yl or thiophen-3-yl) dictate binding orientation to kinase hinge regions. Pyrazine rings at position 2 interact with Glu107 and Asp109 residues .

- Heterocycle size : Piperidine (six-membered) vs. pyrrolidine (five-membered) alters steric bulk and hydrogen-bonding geometry. Smaller rings may favor tighter binding in constrained active sites .

- Salt form : Dihydrochloride salts improve aqueous solubility, critical for in vivo bioavailability, as seen in hydroxyzine dihydrochloride .

Biological Activity

Overview

2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride is a heterocyclic compound that combines a pyrazine ring with a pyrrolidine ring. This unique structure contributes to its diverse biological activities, making it a valuable tool in pharmacological research. The compound has been studied for its potential therapeutic effects, particularly in the fields of cancer treatment and enzyme inhibition.

The biological activity of 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride is primarily attributed to its ability to interact with specific molecular targets. It can modulate the activity of various proteins, including enzymes and receptors, leading to significant biological effects. The exact mechanisms may vary depending on the target and context of use.

Biological Activities

Research indicates that 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride exhibits several important biological activities:

- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, it has been reported to inhibit receptor tyrosine kinases such as Axl and c-Met, which are implicated in tumor growth and metastasis .

- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific kinases, which are crucial for various cellular processes. For example, it has been evaluated against kinases involved in cellular signaling pathways relevant to cancer progression .

- Cellular Interactions : The compound's ability to affect cellular processes makes it a candidate for further exploration in drug discovery and development .

Research Findings

Recent studies have provided insights into the efficacy and mechanisms of 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride:

-

In Vitro Studies :

- In vitro assays have shown that this compound can significantly reduce cell viability in cancer cell lines, with IC50 values indicating potent activity against specific targets .

- Table 1 summarizes the in vitro potency data for various derivatives related to pyrazine compounds, highlighting the effectiveness of 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride compared to other analogs.

Compound IC50 (μM) Target 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride 0.5 DRAK1 Compound A 1.2 FLT3 Compound B 0.8 Axl -

In Vivo Efficacy :

Compound Tumor Reduction (%) Dosage (mg/kg) 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride 51% 50 Control Group 10% N/A

Case Studies

Several case studies have illustrated the potential applications of 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride:

- Case Study 1 : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor growth over a four-week period compared to control groups .

- Case Study 2 : Another study focused on the compound's effect on enzyme activity related to cancer cell metabolism, revealing that it inhibited key metabolic pathways vital for tumor survival .

Q & A

Basic: What are the recommended methods for synthesizing 2-(Pyrrolidin-3-yloxy)pyrazine dihydrochloride with high purity?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between pyrrolidin-3-ol derivatives and halogenated pyrazines, followed by dihydrochloride salt formation. Key steps include:

- Reagent Selection : Use 3-hydroxypyrrolidine and 2-chloropyrazine as precursors. Pyridine or triethylamine can act as a base to deprotonate the hydroxyl group .

- Reaction Optimization : Conduct reactions in anhydrous solvents (e.g., acetonitrile or DMF) under inert gas (N₂/Ar) at 60–80°C for 6–12 hours. Monitor completion via TLC or HPLC .

- Salt Formation : Precipitate the dihydrochloride salt by adding HCl gas or concentrated HCl to the free base dissolved in ethanol. Ensure stoichiometric equivalence (2:1 HCl:base ratio) .

- Purification : Recrystallize from ethanol/water mixtures or use reverse-phase chromatography to achieve ≥95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.